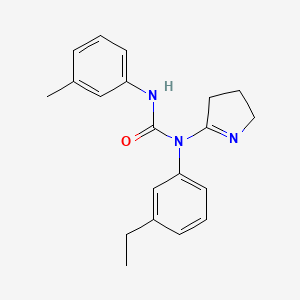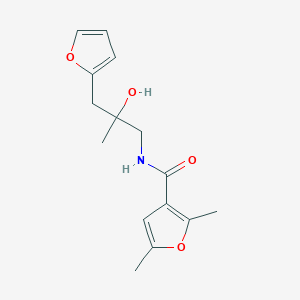![molecular formula C10H14N2O4 B2876443 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione CAS No. 94292-34-9](/img/structure/B2876443.png)
2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione” is a chemical compound with the molecular formula C10H14N2O4 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The molecular weight is 226.229 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 525.9±50.0 °C at 760 mmHg, and a flash point of 271.9±30.1 °C . It has 6 H bond acceptors, 2 H bond donors, and no freely rotating bonds .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolopyrazine derivatives have been shown to exhibit significant antimicrobial properties . They are effective against a variety of bacterial and fungal pathogens. The presence of the pyrrole and pyrazine rings in these compounds contributes to their ability to interfere with the microbial cell processes, leading to their antimicrobial efficacy .
Anti-inflammatory Properties
These derivatives also display anti-inflammatory activities , which can be beneficial in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, they can help in reducing inflammation and the associated pain .
Antiviral Uses
The antiviral potential of pyrrolopyrazine derivatives makes them candidates for the development of new antiviral drugs. They can inhibit the replication of viruses, thus serving as a base for creating compounds that could combat viral infections .
Antifungal Applications
Similar to their antibacterial properties, pyrrolopyrazine derivatives have shown antifungal activities . They can be used to develop treatments for fungal infections, which are particularly challenging to treat due to the resistance developed by certain fungal strains .
Antioxidant Effects
These compounds have been recognized for their antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antitumor and Anticancer Potential
Pyrrolopyrazine derivatives have been studied for their antitumor and anticancer activities . They can induce apoptosis in cancer cells and inhibit tumor growth, making them promising leads in cancer therapy research .
Kinase Inhibition
Some pyrrolopyrazine derivatives are known to inhibit kinases, which are enzymes that play a crucial role in signal transduction pathways. This activity is particularly important in the context of cancer, as many cancers are driven by aberrant kinase activity .
Drug Discovery and Development
Due to their diverse biological activities, pyrrolopyrazine derivatives are valuable scaffolds in drug discovery. They can be modified to enhance their efficacy and specificity, leading to the development of new pharmaceutical agents .
Safety and Hazards
Propriétés
IUPAC Name |
5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-5-1-7-9(15)12-4-6(14)2-8(12)10(16)11(7)3-5/h5-8,13-14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWDKDNHSCHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N3CC(CC3C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876363.png)



![3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2876370.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2876373.png)
![1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2876375.png)
![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)
![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)